molecular formula C3H3F4NO B15456889 Methyl(trifluoromethyl)carbamyl fluoride CAS No. 61699-96-5

Methyl(trifluoromethyl)carbamyl fluoride

Cat. No.: B15456889
CAS No.: 61699-96-5
M. Wt: 145.06 g/mol
InChI Key: FOBKSUPWJRWVJI-UHFFFAOYSA-N
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Description

Methyl(trifluoromethyl)carbamyl fluoride (CF₃(CH₃)NCOF) is a fluorinated carbamate derivative characterized by a carbamyl fluoride backbone with methyl (CH₃) and trifluoromethyl (CF₃) substituents on the nitrogen atom . This organofluorine compound is renowned for its unique electronic and steric properties, which arise from the combination of fluorine's high electronegativity and the stability conferred by the trifluoromethyl group . It is typically synthesized via electrochemical fluorination (ECF) of corresponding carbamyl chlorides or through oxidative desulfurization-fluorination routes . The presence of the trifluoromethyl group makes this compound notably resistant to hydrolysis under ambient conditions, while the methyl group helps modulate its overall reactivity and solubility . These properties make it a valuable intermediate in organofluorine synthesis, with potential specialized applications in the development of agrochemicals and fluorinated polymers . Furthermore, its utility is demonstrated in multi-step syntheses, where it can undergo amide coupling with aryl amines to form more complex structures . As a member of the carbamoyl fluoride family, it offers distinct advantages in aqueous media, serving as a more stable and user-friendly alternative to other acyl halides . This stability under physiological pH conditions also makes carbamoyl fluorides promising for bioconjugation applications, such as selective lysine modification in peptides . Key Chemical Properties: • CAS Number: 61699-96-5 • Molecular Formula: C₃H₃F₄NO • Molecular Weight: 145.06 g/mol • SMILES: CN(C(=O)F)C(F)(F)F Handling and Safety: This product is For Research Use Only. It is not intended for human or veterinary usage. Use in a fume hood or glovebox is essential to prevent inhalation of toxic fluoride byproducts. The compound should be stored under inert atmospheres (argon or in vacuum-sealed containers) to avoid reaction with moisture or mercury .

Properties

CAS No.

61699-96-5

Molecular Formula

C3H3F4NO

Molecular Weight

145.06 g/mol

IUPAC Name

N-methyl-N-(trifluoromethyl)carbamoyl fluoride

InChI

InChI=1S/C3H3F4NO/c1-8(2(4)9)3(5,6)7/h1H3

InChI Key

FOBKSUPWJRWVJI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl(trifluoromethyl)carbamyl fluoride with structurally or functionally related compounds, focusing on synthesis, stability, and reactivity.

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Hydrolysis Stability Key Reactivity
This compound* C₃H₃F₄NO 161.06 ~30–35 (estimated) Stable at RT Forms esters with alcohols; pyrolyzes to fluorinated imines at high temperatures
Bis(trifluoromethyl)carbamyl fluoride C₂F₆NCOF 211.03 Not reported Stable at RT Pyrolysis yields CF₃N=CF₃ (96%); reacts with AgF to form (CF₃)₂NF and COF₂
Dimethylcarbamyl fluoride C₃H₆FNO 91.08 ~50–55 Hydrolyzes slowly Less stable under basic conditions; forms dimethylamine and CO₂ upon hydrolysis
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 29–32 Moisture-sensitive Reacts violently with water; used as a sulfonating agent

*Estimated properties based on structural analogs.

Stability and Reactivity

  • Hydrolysis Resistance : this compound and bis(trifluoromethyl)carbamyl fluoride resist hydrolysis at room temperature due to the electron-withdrawing CF₃ group stabilizing the carbonyl. In contrast, dimethylcarbamyl fluoride hydrolyzes more readily under similar conditions .
  • Thermal Decomposition : Pyrolysis of bis(trifluoromethyl)carbamyl fluoride at 575°C yields perfluoro-2-azapropene (CF₃N=CF₃), while this compound may produce mixed fluorinated imines (e.g., CF₃N=CH₃) .

Q & A

Q. What are the established synthesis methods for methyl(trifluoromethyl)carbamyl fluoride, and what factors influence yield optimization?

this compound is primarily synthesized via electrochemical fluorination (ECF) of precursors like dimethylaminocarbamyl chloride. Key variables include precursor concentration, voltage, and reaction conditions. For example, yields range from 4% to 37%, with optimal results achieved at lower concentrations of dimethylcarbamyl chloride (0.1 M) . Methodological optimization should prioritize controlled voltage (5–7 V) and inert atmospheres to minimize side products like perfluoro-2-azapropene .

Q. How does this compound behave under hydrolytic conditions?

The compound is hydrolysis-resistant at room temperature but decomposes in aqueous bases or heated water. For stability studies, use anhydrous solvents (e.g., THF or DCM) and avoid prolonged exposure to moisture. Hydrolysis pathways yield COF₂ and (CF₃)₂NH, confirmed via gas chromatography and IR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

  • LCMS/HPLC : Retention times (e.g., 1.05 minutes under SMD-TFA50 conditions) and mass spectra (e.g., m/z 755 [M+H]⁺) are critical for purity assessment .
  • NMR : ¹⁹F NMR resolves trifluoromethyl groups (δ −70 to −75 ppm), while ¹H NMR detects methyl groups (δ 1.2–1.5 ppm) .
  • Elemental analysis : Validate fluorine content (>65% by weight) to confirm stoichiometry .

Q. What safety protocols are essential for handling this compound?

Use gloveboxes or fume hoods to prevent inhalation of toxic fluoride byproducts. Reactivity with mercury and moisture necessitates inert storage (argon/vacuum-sealed containers). Refer to toxicological guidelines for fluorinated compounds, emphasizing respiratory protection and emergency neutralization (e.g., aqueous base traps) .

Advanced Research Questions

Q. How do pyrolysis conditions influence decomposition pathways of this compound?

Pyrolysis at 575°C under nitrogen yields perfluoro-2-azapropene (CF₃N=CF₃, 96% yield). However, introducing activated charcoal shifts the product to (CF₃)NCF=NCF₂ via radical recombination . Advanced studies should employ TGA-MS to track real-time decomposition and optimize catalysts for selective product formation.

Q. What contradictions exist in reported reactivity data, and how can they be resolved?

Discrepancies arise in halogen-exchange reactions: While the compound resists AlCl₃/SnCl₂-mediated exchanges, some studies report partial Cl/F substitution under high-pressure CO. To resolve this, replicate experiments using in situ FTIR to monitor intermediate formation and validate via isotopic labeling (e.g., ¹⁸F tracking) .

Q. What mechanistic insights explain its electrophilic reactivity in carbamyl fluoride formation?

The reaction proceeds via cationic intermediates (e.g., [(CF₃)₂NCO]⁺), where fluoride ion attack displaces chloride. Computational studies (DFT) support a two-step mechanism: (1) ECF-generated fluorocarbocation stabilization and (2) nucleophilic fluoride addition. Kinetic isotope effects (KIEs) confirm rate-determining fluorination .

Q. How can this compound be utilized in multi-step organic syntheses?

As a fluorinated building block , it enables:

  • Amide coupling : React with aryl amines (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidin-5-amine) using HATU/DMAP catalysis to form bioactive pyrrolopyridazine derivatives .
  • Esterification : Alcohols (e.g., benzyl alcohol) yield stable esters under mild conditions (rt, 12h), characterized by LCMS .

Data Contradiction Analysis

Q. Why do electrochemical fluorination yields vary significantly across studies?

Yield discrepancies (4–37%) stem from precursor purity and solvent choice. For example, dimethylcarbamyl chloride contaminated with moisture reduces yields by promoting hydrolysis. Rigorous drying (molecular sieves) and anhydrous HF as a co-solvent improve reproducibility .

Q. How does the presence of activated charcoal alter pyrolysis products?

Activated charcoal acts as a radical scavenger , redirecting decomposition from CF₃N=CF₃ to (CF₃)NCF=NCF₂. This is confirmed by EPR studies detecting CF₃• radicals, which recombine on the charcoal surface. Advanced experimental designs should incorporate inert additives to modulate product selectivity .

Methodological Recommendations

  • Synthetic Optimization : Use low-concentration precursors (≤0.1 M) and monitor voltage stability during ECF .
  • Reactivity Studies : Pair kinetic experiments with computational modeling (e.g., Gaussian 16) to predict intermediate stability .
  • Safety Compliance : Implement real-time fluoride sensors (e.g., ion-selective electrodes) in reaction setups .

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